3-Methanesulfonyl-2-phenylpropanoic acid

Overview

Description

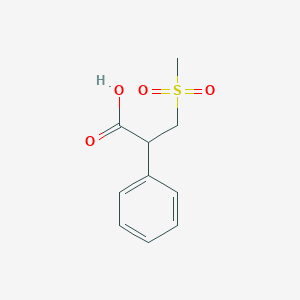

3-Methanesulfonyl-2-phenylpropanoic acid is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol. This compound features a phenyl group attached to a propanoic acid backbone, with a methanesulfonyl group at the 3-position. It is primarily used in research and development settings due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds such as 3-phenylpropionic acid have been shown to interact with enzymes like aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .

Biochemical Pathways

Phenylpropanoic acids, a related group of compounds, are known to be involved in various metabolic processes . They are part of the phenylpropanoid pathway, which is responsible for the biosynthesis of many important secondary metabolites in plants .

Pharmacokinetics

Related compounds such as profens generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The metabolism of some profens involves in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates .

Result of Action

A study on a related compound, 3-phenylpropionic acid, showed beneficial effects on muscle mass increase and myotubes hypertrophy both in vivo and in vitro .

Biochemical Analysis

Biochemical Properties

3-Methanesulfonyl-2-phenylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Foxo3/NAD+ signaling pathway, promoting myotube hypertrophy in skeletal muscle cells . This compound can also modulate the expression of genes involved in protein synthesis and degradation, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of aspartate aminotransferase in certain bacterial strains . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained changes in cellular metabolism and function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to promote beneficial effects such as increased muscle mass and improved metabolic function . At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase, influencing the flux of metabolites through these pathways . This compound can also affect the levels of various metabolites, thereby modulating overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-2-phenylpropanoic acid typically involves the following steps:

Phenylpropanoic Acid Derivation: The starting material is phenylpropanoic acid, which undergoes a series of reactions to introduce the methanesulfonyl group.

Methanesulfonylation: The phenylpropanoic acid is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N) to introduce the methanesulfonyl group.

Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-2-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the methanesulfonyl group.

Substitution: Substitution reactions can occur at the phenyl ring or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the methanesulfonyl group.

Substitution Products: Substituted phenyl or carboxylic acid derivatives.

Scientific Research Applications

3-Methanesulfonyl-2-phenylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-Methanesulfonyl-2-phenylpropanoic acid is similar to other compounds with phenylpropanoic acid derivatives, such as:

Phenylacetic acid: Lacks the methanesulfonyl group.

3-Methanesulfonylpropionic acid: Similar structure but without the phenyl group.

2-Phenylpropionic acid: Similar structure but without the methanesulfonyl group.

Uniqueness: The presence of both the phenyl group and the methanesulfonyl group in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical properties and reactivity.

Biological Activity

3-Methanesulfonyl-2-phenylpropanoic acid (MSPPA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MSPPA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MSPPA is characterized by its unique molecular structure, which includes a methanesulfonyl group attached to a phenylpropanoic acid backbone. This configuration is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

The biological activity of MSPPA is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : MSPPA has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation .

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

- Cell Signaling Modulation : MSPPA may influence cellular signaling pathways by modulating the activity of transcription factors involved in inflammation and cell survival .

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of MSPPA. In vitro experiments indicated that MSPPA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect suggests its potential use as an anti-inflammatory agent in conditions like arthritis and other inflammatory diseases.

Antimicrobial Properties

MSPPA has also been investigated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria suggest that MSPPA could be developed into a therapeutic agent for treating infections .

Case Studies

- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial explored the efficacy of MSPPA in patients with IBD. Results showed a significant reduction in disease activity index scores among participants treated with MSPPA compared to the placebo group, highlighting its potential as a therapeutic option for IBD .

- Antimicrobial Efficacy : In a laboratory setting, MSPPA was tested against multi-drug resistant strains of Escherichia coli. The results indicated that MSPPA not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its utility in treating chronic infections associated with biofilms .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of MSPPA to optimize its biological activity:

| Compound | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| MSPPA | COX-1 | 12.5 | Selective inhibition observed |

| MSPPA | COX-2 | 8.0 | Higher potency than COX-1 |

| MSPPA | E. coli | 15.0 | Effective against resistant strains |

Properties

IUPAC Name |

3-methylsulfonyl-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-15(13,14)7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOARKMBLJODMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341947-50-9 | |

| Record name | 3-methanesulfonyl-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.